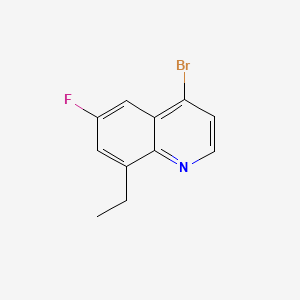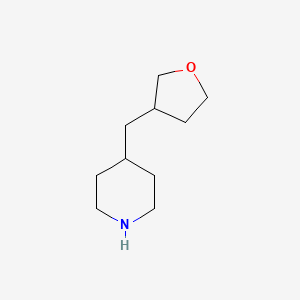
4-((Tetrahydrofuran-3-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-3-yl)methyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-3-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. For instance, a one-pot preparation method can be employed using chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide high yields and scalability. The use of Grignard reagents in combination with N-(tert-butylsulfinyl)-bromoimine has been shown to produce enantioenriched piperidines efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-((Tetrahydrofuran-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are possible, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
4-((Tetrahydrofuran-3-yl)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-3-yl)methyl)piperidine involves its interaction with molecular targets through its piperidine and tetrahydrofuran moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Piperidine: A simpler analog without the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the tetrahydrofuran moiety.
Uniqueness: 4-((Tetrahydrofuran-3-yl)methyl)piperidine is unique due to the presence of both the piperidine and tetrahydrofuran rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h9-11H,1-8H2 |
InChI Key |
HCBUCIZIWUZSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)


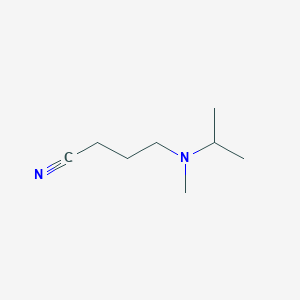
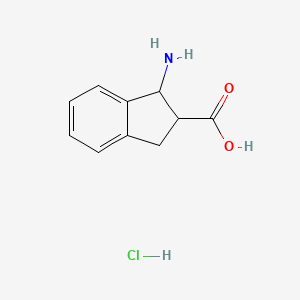
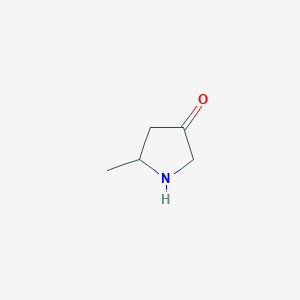
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
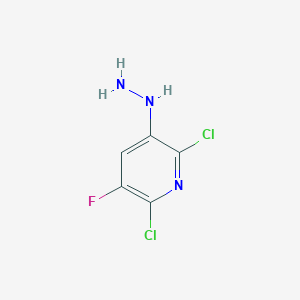
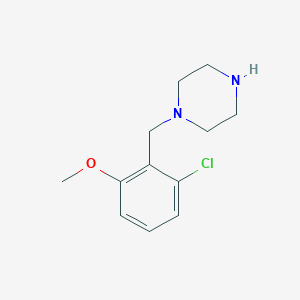

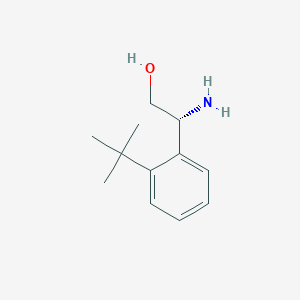
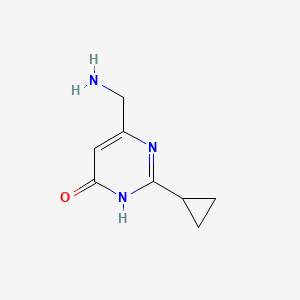
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
